4-(3-(吡啶-2-基)-1,2,4-恶二唑-5-基)-2-(对甲苯基)酞嗪-1(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

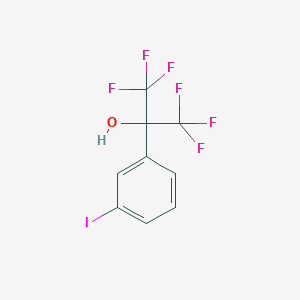

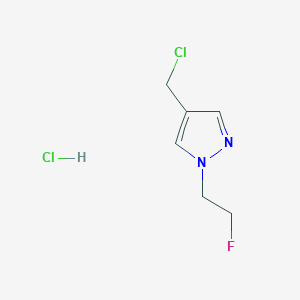

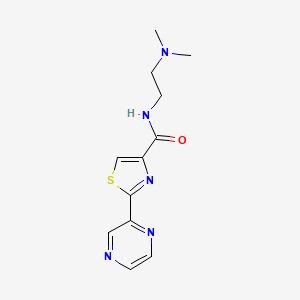

The compound "4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one" is a derivative of phthalazin-1(2H)-one, which is a scaffold that has been extensively studied due to its potential biological activities. The compound features a phthalazine core, which is a bicyclic system consisting of a benzene ring fused to a pyridazine ring. This core is further modified by the presence of a 1,2,4-oxadiazole ring and a pyridinyl group, which are known to impart significant biological properties to molecules.

Synthesis Analysis

The synthesis of phthalazin-1(2H)-one derivatives typically involves the condensation of phthalic anhydride with other reagents. In the context of the provided papers, the synthesis of related compounds has been achieved through multi-component reactions. For instance, a four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been described using basic ionic liquids as catalysts under ambient and solvent-free conditions, yielding excellent results . Another study reports the synthesis of 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates through a one-pot reaction involving hydrazine hydrate, dialkyl acetylenedicarboxylates, isocyanides, and cyclic anhydrides . These methods highlight the versatility and efficiency of synthesizing phthalazine derivatives, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of multiple heterocyclic rings that can influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The presence of a 1,3,4-oxadiazole ring is particularly noteworthy, as this moiety is known for its contribution to the stability and biological activity of the compounds . The molecular structure is further characterized by spectral data, which is essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Phthalazin-1(2H)-one derivatives can undergo various chemical reactions due to the presence of reactive sites within their structure. The studies provided do not detail specific reactions for the compound "4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one," but they do suggest that the phthalazine core can be functionalized through different synthetic routes, leading to a wide array of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazin-1(2H)-one derivatives are influenced by their molecular structure. The presence of heteroatoms within the rings can affect properties such as solubility, melting point, and stability. The antimicrobial activity of some derivatives has been demonstrated, indicating that these compounds can interact effectively with biological systems . Additionally, the incorporation of 1,3,4-oxadiazole and 1,2,3-triazoles has been shown to enhance anticancer activity, as evidenced by computational docking analysis and biological assays . These properties are crucial for the development of new pharmaceutical agents and highlight the importance of detailed physicochemical characterization in drug design.

科学研究应用

抗菌和抗病毒特性

研究表明,酞嗪酮衍生物具有显著的抗菌和抗病毒活性。例如,El-Hashash 等人(2012 年)的一项研究合成了新的衍生物并评估了它们的抗菌效果,表明在对抗微生物感染方面具有潜在应用 (El-Hashash 等人,2012 年)。Salem 等人(2013 年)的另一项研究通过评估这些化合物的抗病毒能力扩展了这项工作,进一步拓宽了它们的潜在治疗应用 (Salem 等人,2013 年)。

抗炎活性

一些衍生物还因其抗炎特性而被探索。例如,Abd Alla 等人(2010 年)的研究合成了新的酞嗪酮化合物并测试了它们的抗炎活性,确定了几种与标准治疗相比疗效有望的化合物 (Abd Alla 等人,2010 年)。

杂环化合物开发

酞嗪酮衍生物的合成和表征为杂环化学领域做出了重大贡献。研究的重点是创造具有潜在生物活性的新型杂环系统。例如,Wang 等人(2006 年)在微波辐射条件下的工作为取代的 1,3,4-恶二唑的有效合成开辟了新途径,展示了酞嗪酮衍生物在开发新的杂环化合物中的多功能性 (Wang 等人,2006 年)。

属性

IUPAC Name |

2-(4-methylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O2/c1-14-9-11-15(12-10-14)27-22(28)17-7-3-2-6-16(17)19(25-27)21-24-20(26-29-21)18-8-4-5-13-23-18/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGJQGKLXBIGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2516685.png)

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)